苏氨酰-丝氨酰-赖氨酸

描述

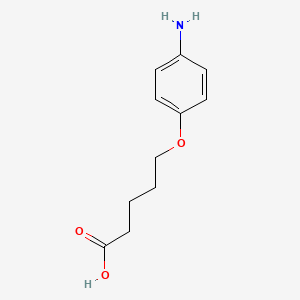

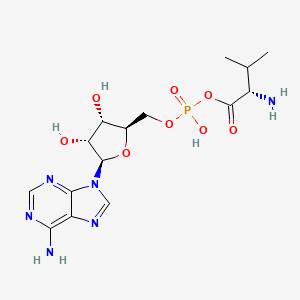

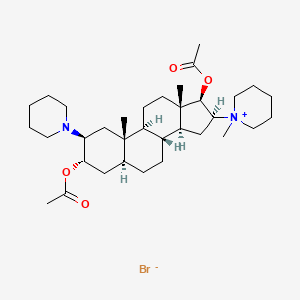

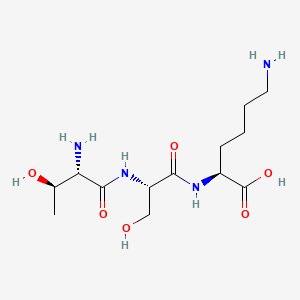

Threonyl-seryl-lysine is a dipeptide . It is also known as an oligopeptide .

Synthesis Analysis

Seryl tRNA synthetase (SerRS), a key enzyme for protein biosynthesis, can translocate into the nucleus in a glucose-dependent manner to suppress key genes involved in de novo lipid biosynthesis . Threonyl-tRNA synthetase (TRS) has been identified as a translation initiation machinery that specifically interacts with eIF4E homologous protein . Both synthetases are phosphorylated in vitro by the cAMP-dependent protein kinase .Molecular Structure Analysis

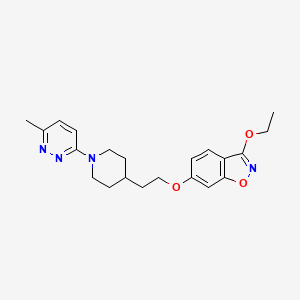

The molecular formula of Threonyl-seryl-lysine is C13H26N4O6 .Chemical Reactions Analysis

Threonyl-tRNA synthetase (ThrRS) must discriminate among closely related amino acids to maintain the fidelity of protein synthesis. A pre-steady state kinetic analysis of the ThrRS-catalyzed adenylation reaction was carried out by monitoring changes in intrinsic tryptophan fluorescence .Physical And Chemical Properties Analysis

The molecular weight of Threonyl-seryl-lysine is 334.37 g/mol .科学研究应用

1. 转移 RNA 介导的编辑

苏氨酰-tRNA 合成酶是一种 II 类合成酶,利用独特的锌离子在活化步骤中区分等排异构体缬氨酸。它对于合成酶中的编辑机制至关重要,正如它与丝氨酰腺苷酸类似物相互作用所见 (Dock-Brégeon 等人,2000 年)。

2. 光化学加成到聚尿苷酸

研究表明,氨基酸和肽(包括苏氨酰-丝氨酰-赖氨酸)光化学加成到聚尿苷酸的量子产率。这项研究阐明了这些氨基酸在光化学背景下的反应性 (Shetlar 等人,1984 年)。

3. 苏氨酰-tRNA 合成酶中的编辑域

在苏氨酰-tRNA 合成酶 (ThrRS) 中,一个编辑域去除了连接到 tRNAThr 的非同源 L-丝氨酸。该机制涉及一个 DTD 样编辑模块,该模块区分手性分子,这对于维持翻译保真度至关重要 (Hussain 等人,2006 年)。

4. 在蛋白质翻译后修饰中的作用

赖氨酸苏氨酰化是一种新发现的可逆翻译后修饰。对赖氨酸苏氨酰化的研究,包括其在 Aurora 激酶 A 等蛋白质功能中的作用,对于理解蛋白质调控至关重要 (Zang 等人,2022 年)。

5. 蛋白质合成中的丝氨酸/苏氨酸连接

丝氨酸/苏氨酸连接 (STL) 是蛋白质化学合成、生物共轭和肽大环化的工具。天然肽和蛋白质中 Ser/Thr 残基的高度丰度表明 STL 在化学生物学研究中的广泛应用 (Wong 等人,2014 年)。

6. 在细胞信号传导和核磁共振波谱学中的作用

翻译后修饰的蛋白质,包括那些经过丝氨酸、苏氨酸和赖氨酸修饰的蛋白质,在细胞信号传导中至关重要。核磁共振波谱学已用于研究这些修饰,揭示了它们对蛋白质功能的重大影响 (Theillet 等人,2012 年)。

7. Zn(II) 在苏氨酰-tRNA 合成酶中的作用

苏氨酰-tRNA 合成酶区分苏氨酸、丝氨酸和缬氨酸等底物的能力受 Zn(II) 的存在影响。分子动力学模拟和 QM/MM 方法突出了 Zn(II) 在促进底物去质子化和影响氨基酰化中的作用 (Aboelnga & Gauld,2017 年)。

8. 化妆品和抗衰老应用

棕榈酰肽,包括棕榈酰-赖氨酰-苏氨酰-苏氨酰-赖氨酰-丝氨酸,广泛用于抗衰老化妆品。已经开发出分析方法来检测和分析化妆品配方中的这些肽,证明了它们在化妆品行业中的实际应用 (Chirita 等人,2009 年)。

9. 苏氨酰-tRNA 合成酶的磷酸化

苏氨酰-tRNA 合成酶经历磷酸化,这可能在哺乳动物中 P1、P4-双(5'-腺苷)-四磷酸 (Ap4A) 的合成中发挥调节作用。磷酸化状态显着影响氨基酰化和 Ap4A 合成 (Dang & Traugh,1989 年)。

未来方向

Research on Threonyl-seryl-lysine and its related enzymes could provide new ideas for the treatment of immune-related diseases . The recent unfolding of novel important functions for this family of proteins offers new and promising pathways for therapeutic development to treat diverse human diseases .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPWNQRRAJHOKV-KATARQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992344 | |

| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Threonyl-seryl-lysine | |

CAS RN |

71730-64-8 | |

| Record name | Threonyl-seryl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。